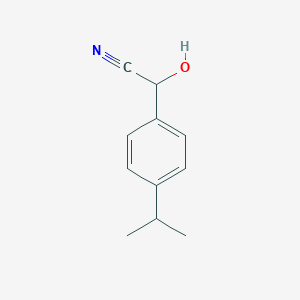

2-Hydroxy-2-(4-isopropylphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-hydroxy-2-(4-propan-2-ylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXIHTKCTUICKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558567 | |

| Record name | Hydroxy[4-(propan-2-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91132-18-2 | |

| Record name | Hydroxy[4-(propan-2-yl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile typically involves the reaction of 4-isopropylbenzaldehyde with a cyanide source in the presence of a base. One common method is the Strecker synthesis, where 4-isopropylbenzaldehyde reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) in an aqueous medium to form the desired nitrile compound. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the formation of the nitrile group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-isopropylphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(4-isopropylphenyl)acetonitrile.

Reduction: The nitrile group can be reduced to form an amine group, yielding 2-hydroxy-2-(4-isopropylphenyl)ethylamine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: 2-oxo-2-(4-isopropylphenyl)acetonitrile

Reduction: 2-hydroxy-2-(4-isopropylphenyl)ethylamine

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry

- Chiral Building Block : It serves as an essential precursor in synthesizing complex organic molecules, particularly in producing pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing researchers to explore its reactivity and functionalization potential.

Biology

- Biochemical Probes : Investigated for its ability to interact with biological targets, it aids in studying enzyme-substrate interactions.

- Mechanism of Action : The hydroxyl and nitrile groups are crucial for binding to specific enzymes or receptors, potentially modulating their activity.

Medicine

- Therapeutic Potential : Preliminary studies suggest it may possess anti-inflammatory and analgesic properties. Further research is necessary to validate these effects and understand the underlying mechanisms.

| Application Area | Specific Use |

|---|---|

| Chemistry | Chiral synthesis, reactivity studies |

| Biology | Enzyme interaction studies |

| Medicine | Potential anti-inflammatory effects |

Industrial Applications

In the industrial sector, 2-hydroxy-2-(4-isopropylphenyl)acetonitrile is utilized in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the development of specialized products that require specific stereochemical configurations.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as a chiral building block in synthesizing novel analgesics. The compound's chiral nature allowed for the selective production of enantiomers with enhanced therapeutic efficacy.

Case Study 2: Biochemical Interaction

Research involving this compound as a biochemical probe highlighted its potential to modulate enzyme activity. Specifically, it was shown to influence the kinetics of certain cytochrome P450 enzymes, suggesting possible applications in drug metabolism studies.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 2-hydroxy-2-(4-isopropylphenyl)acetonitrile and analogous compounds:

Key Observations:

Replacement of the isopropyl group with a hydroxyl (as in 2-hydroxy-2-(4-hydroxyphenyl)acetonitrile) shifts applications toward antioxidant activity, as seen in Torreya grandis seed coat extracts .

Substituent Effects: The 4-isopropyl group increases lipophilicity, which may enhance membrane permeability in biological systems. This contrasts with the 4-hydroxyphenyl analog, which prioritizes radical scavenging due to its phenolic -OH group . The indolinone-containing derivative () exhibits extended conjugation, enabling applications in cytotoxic agent development .

Biological Activity

2-Hydroxy-2-(4-isopropylphenyl)acetonitrile, with the molecular formula CHNO, is an organic compound notable for its hydroxyl (-OH) and nitrile (-CN) functional groups attached to a phenyl ring substituted with an isopropyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with specific molecular targets.

Chemical Structure and Properties

- Molecular Weight : 175.23 g/mol

- CAS Number : 91132-18-2

The presence of the isopropyl group imparts unique steric and electronic properties that influence its reactivity and biological interactions compared to similar compounds such as 2-Hydroxy-2-phenylacetonitrile and 2-Hydroxy-2-(4-methylphenyl)acetonitrile .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxyl and nitrile groups are crucial for these interactions, which may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways.

- Receptor Binding : It can act as a ligand for certain receptors, influencing cellular responses.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although detailed studies are necessary to elucidate its efficacy and mechanisms .

- Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways .

- Antioxidant Properties : It may possess antioxidant capabilities, helping to mitigate oxidative stress in biological systems .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antioxidant | Reduction of oxidative stress |

Case Study: Anticancer Activity

In a study examining the effects of various nitriles on cancer cells, this compound was found to significantly inhibit the proliferation of human breast cancer cells (MCF-7). The mechanism was linked to cell cycle arrest at the G2/M phase, suggesting potential as a therapeutic agent in oncology .

Case Study: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound demonstrated that it could effectively reduce levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests a possible application in treating inflammatory diseases .

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, methodological insights can be derived from analogous nitrile derivatives. A stepwise approach involves:

- Knoevenagel condensation : Reacting 4-isopropylbenzaldehyde with cyanoacetic acid derivatives under basic conditions.

- Hydroxylation : Introducing the hydroxyl group via controlled oxidation or hydrolysis of intermediates. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and optimize conditions, reducing trial-and-error experimentation .

- Validation : Confirm product purity via HPLC or NMR, cross-referencing with spectral libraries for structural verification.

Q. How should researchers address incomplete physicochemical data (e.g., solubility, log Pow) during characterization?

- Experimental prioritization : Measure critical parameters like water solubility (via shake-flask method) and log Pow (using octanol-water partitioning) to assess bioavailability and environmental fate.

- Computational estimation : Apply software like COSMOtherm or EPI Suite to predict log Pow and solubility based on molecular structure .

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions to infer reactivity and storage requirements .

Q. What safety protocols are essential for handling this compound given its GHS classification?

Based on its structural analogs (e.g., H302, H315, H319, H335 classifications):

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol mitigation.

- First aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and artificial respiration if inhaled .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational-experimental feedback loops enhance reaction optimization for this compound?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .

- High-throughput screening : Combine robotic automation with machine learning to test diverse catalysts, solvents, and temperatures, iteratively refining conditions .

- Data integration : Feed experimental yields and kinetics back into computational models to improve predictive accuracy .

Q. What methodologies resolve contradictions between experimental and computational reactivity predictions?

- Error analysis : Cross-validate computational parameters (e.g., basis sets, solvation models) against experimental data to identify systematic biases.

- Multi-method validation : Compare results from DFT, molecular dynamics, and ab initio methods to isolate discrepancies .

- Sensitivity testing : Vary input conditions (e.g., temperature, pressure) in simulations to align with empirical observations .

Q. What reactor design considerations are critical for scaling up synthesis while ensuring safety?

- Mixing efficiency : Optimize impeller design and flow rates to prevent hot spots during exothermic steps .

- Material compatibility : Select corrosion-resistant materials (e.g., Hastelloy) based on the compound’s stability profile .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.